Ecteinascidine 729

Catalog No.
S580604
CAS No.
114899-27-3
M.F
C38H41N3O11S
M. Wt
747.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecteinascidine 729

CAS Number

114899-27-3

Product Name

Ecteinascidine 729

IUPAC Name

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

Molecular Formula

C38H41N3O11S

Molecular Weight

747.8 g/mol

InChI

InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21-,22+,28+,29-,35-,36+,38-/m1/s1

InChI Key

UPGCDKVJPIRNTG-VIHNCQKYSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Synonyms

ecteinascidin 729, ET-729, NSC 638718, NSC638718

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Description

Ecteinascidine 729 is a natural product found in Ecteinascidia turbinata with data available.

Ecteinascidine 729, also known as ET-729, is a marine-derived alkaloid originally isolated from the tunicate Ecteinascidia turbinata. It belongs to a class of compounds known as ecteinascidins, which are characterized by their complex polycyclic structures and significant biological activity, particularly in cancer treatment. Ecteinascidine 729 exhibits a unique mechanism of action by covalently binding to DNA, specifically targeting the guanine base, which disrupts DNA function and leads to apoptosis in cancer cells .

The chemical structure of Ecteinascidine 729 allows it to undergo several important reactions, primarily involving its interaction with DNA. Upon binding, it forms a covalent bond with the central guanine of specific DNA sequences, resulting in the formation of a DNA adduct. This reaction is facilitated by the activation of an iminium ion intermediate, which enhances its electrophilicity and promotes alkylation at the N7 position of guanine .

The general reaction can be summarized as follows:

  • DNA Binding:
    Ecteinascidine 729+DNAEcteinascidine DNA Adduct\text{Ecteinascidine 729}+\text{DNA}\rightarrow \text{Ecteinascidine DNA Adduct}

This adduct formation can lead to various downstream effects such as DNA repair mechanisms being activated or the induction of cellular apoptosis if the damage is irreparable.

Ecteinascidine 729 exhibits potent antitumor activity, making it a candidate for cancer therapy. Its mechanism involves selective binding to DNA, which interferes with replication and transcription processes. Studies have shown that Ecteinascidine 729 can induce apoptosis in various cancer cell lines by disrupting critical cellular pathways and activating stress response pathways .

Additionally, Ecteinascidine 729 has been noted for its ability to overcome drug resistance in certain cancer types, making it a valuable compound in chemotherapy regimens. Its selectivity for specific DNA sequences allows for targeted therapeutic strategies with potentially reduced side effects compared to traditional chemotherapeutic agents .

The synthesis of Ecteinascidine 729 has been achieved through both natural extraction and synthetic methodologies. The natural extraction involves isolating the compound from the marine tunicate Ecteinascidia turbinata, but due to limited availability and sustainability concerns, synthetic routes have gained prominence.

Synthetic Approaches

  • Total Synthesis: This involves constructing the complex structure from simpler organic molecules through multiple synthetic steps. Notable methods include:
    • Ugi Four-Component Condensation: This reaction allows for rapid assembly of the tetrahydroisoquinoline core.
    • Intramolecular Heck Reaction: This step facilitates the formation of key carbon-carbon bonds essential for constructing the polycyclic framework .
  • Semi-Synthetic Methods: These methods start with simpler precursors derived from natural sources or other synthetic compounds. For instance, selective demethylation processes have been employed to modify existing ecteinascidin structures into Ecteinascidine 729 .

Ecteinascidine 729 primarily finds application in oncology as an antitumor agent. It has been investigated for use against various malignancies, including soft tissue sarcomas and ovarian cancer. The compound is often studied in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Additionally, ongoing research explores its potential applications in targeted therapies due to its unique DNA-binding properties.

Research on Ecteinascidine 729 has focused on its interactions with DNA and proteins involved in DNA repair mechanisms. Studies using molecular dynamics simulations have elucidated how structural modifications can influence binding selectivity and affinity for different DNA sequences .

Moreover, interaction studies have indicated that Ecteinascidine 729 may induce conformational changes in DNA that facilitate recognition by repair proteins such as UvrA, which plays a role in nucleotide excision repair pathways .

Ecteinascidine 729 shares structural similarities with other members of the ecteinascidin family and related compounds. Here are some notable comparisons:

Compound NameStructure ComplexityBiological ActivityUnique Features
Ecteinascidin 743HighAntitumorApproved for clinical use (Yondelis)
Trabectedin (ET-743)HighAntitumorSimilar mechanism but different binding selectivity
Ecteinascidin 745HighAntitumorSlightly altered structure affecting activity
Ecteinascidin 759BHighAntitumorVariations in side chains influence efficacy

Ecteinascidine 729 is unique due to its specific binding properties and potential effectiveness against drug-resistant tumors, distinguishing it from other ecteinascidins and related compounds.

Role of Candidatus Endoecteinascidia frumentensis in Production

Ecteinascidine 729 (ET-729) is a marine-derived tetrahydroisoquinoline alkaloid originally isolated from the tunicate Ecteinascidia turbinata [1]. This complex natural product belongs to the ecteinascidin family of compounds characterized by their intricate polycyclic structures and significant biological activities . The biosynthesis of ET-729 has been a subject of extensive research, particularly regarding the microbial symbiont responsible for its production [8].

The unculturable bacterial symbiont Candidatus Endoecteinascidia frumentensis has been identified as the true producer of ET-729 and other ecteinascidins [8] [10]. This Gammaproteobacterium lives in a symbiotic relationship with the tunicate host Ecteinascidia turbinata [13]. Metagenomic sequencing of DNA isolated from the tunicate has confirmed that Candidatus Endoecteinascidia frumentensis is the most prevalent member of the tunicate microbial consortium at all collection sites in both the Mediterranean and Caribbean seas [8] [10].

The symbiotic relationship between Candidatus Endoecteinascidia frumentensis and Ecteinascidia turbinata represents a fascinating example of co-evolution [13]. Analysis of the bacterial genome reveals strong evidence of an endosymbiotic lifestyle and extreme genome reduction, with a total genome size of only approximately 631 kb [13]. This small genome size rivals those of model obligate endosymbionts such as Buchnera aphidicola in aphids and Wigglesworthia glossinidia in tsetse flies [13]. The exceptionally low G+C content (23.3%) of the genomic DNA further supports a mutational bias and an obligate endosymbiotic lifestyle [13].

The production of ET-729 appears to be essential to the symbiotic relationship between the bacterium and its tunicate host [13]. Despite undergoing extensive genome reduction, Candidatus Endoecteinascidia frumentensis has retained the genes necessary for ET-729 biosynthesis, suggesting that this natural product plays a crucial role in the survival of both organisms [13]. It is hypothesized that ET-729 may serve as a chemical defense mechanism for the soft-bodied, sessile tunicate against predators [13].

The identification of Candidatus Endoecteinascidia frumentensis as the producer of ET-729 was accomplished through a meta-omic approach that combined metagenomic sequencing, rigorous sequence analysis based on codon usage, and metaproteomic analysis [8]. This approach confirmed the expression of key biosynthetic proteins and verified the predicted activity of enzymes involved in the assembly of the tetrahydroisoquinoline core of ET-729 [8].

FeatureCandidatus Endoecteinascidia frumentensis
Genome Size631,345 bp
TaxonomyNew family of Gammaproteobacteria
GC Content (Total)23.3%
GC Content (Coding Regions)24.2%
GC Content (Noncoding Regions)12.7%
Coding Density90.7%
Protein-coding genes585
Natural Product Gene Clusters1 (ET-743/ET-729)

Table 1: General features of the Candidatus Endoecteinascidia frumentensis genome [13].

Gene Cluster Architecture and Functional Annotation

The biosynthetic gene cluster for ET-729 in Candidatus Endoecteinascidia frumentensis exhibits a unique architecture that differs from typical bacterial secondary metabolite gene clusters [13]. Rather than being tightly clustered, the genes involved in ET-729 biosynthesis are dispersed across more than 173 kb of the small 631 kb genome [13]. This fragmented nature of the biosynthetic genes is likely a consequence of the endosymbiont lifestyle, which provides few opportunities for horizontal gene transfer and often leads to the loss of regulatory mechanisms during genome reduction [13].

The core of the ET-729 biosynthetic pathway was initially identified as a 35 kb contig containing 25 genes [8]. Subsequent complete genome sequencing revealed additional biosynthetic genes dispersed throughout the genome [13]. The biosynthetic genes are split into three distinct regions within this expansive genomic range [13].

The non-ribosomal peptide synthetase (NRPS) system responsible for the biosynthesis of ET-729 consists of three modules: EtuA1, EtuA2, and EtuA3 [8]. The pathway architecture is non-collinear and is represented by EtuA3→EtuA1→EtuA2 [8]. EtuA3 contains the acyl-ligase (AL) and thiolation (T) starter module that is common to related tetrahydroisoquinoline biosynthetic systems [8]. The adenylation (A) domain of EtuA3 is predicted to utilize cysteine, which is unique to the Etu biosynthetic pathway compared to other characterized tetrahydroisoquinoline systems that all utilize alanine [8].

EtuA1 (condensation-adenylation-thiolation) has homology to SafA module 1, but with relatively low protein sequence identity and similarity [8]. The A-domain of EtuA1 is predicted to load and activate glycolic acid, forming an ester [8]. This extender unit represents another key difference compared to characterized tetrahydroisoquinoline antibiotics, which typically incorporate glycine [8].

EtuA2 (condensation-adenylation-thiolation-reductase) contains the same A-domain specificity motif for the final NRPS module as all known tetrahydroisoquinoline biosynthetic pathways [8]. The EtuA2 module iteratively extends two 3-hydroxy-4-O-methyl-5-methyl-tyrosine residues [8]. The terminal reductase (RE) domain serves as a key marker of the pathway and has been biochemically characterized to assess its activity in elaborating the tetrahydroisoquinoline core molecule [8].

In addition to the NRPS modules, several other genes involved in ET-729 biosynthesis have been identified [8] [13]:

  • EtuF1 and EtuF2: Subunits of an acetyl-CoA carboxylase that transform acetyl-CoA to malonyl-CoA for fatty acid biosynthesis [8].
  • EtuF3: A penicillin acylase that may release the fatty acid-modified intermediate after formation of the tetradepsipeptide and Pictet-Spengler cyclization [8].
  • EtuH, EtuM1, and EtuM2: Enzymes involved in the biosynthesis of 3-hydroxy-4-O-methyl-5-methyl-tyrosine from tyrosine [8].
  • EtuO: An FAD-dependent monooxygenase that may catalyze modification of the tetrahydroisoquinoline to produce hydroxylated species [8].
  • EtuT: A drug transport protein that could serve as part of a resistance/export mechanism for ET-729 [8].
  • EtuD1-3: DNA processing enzymes that may have a role in repairing damage induced by ET-729 [8].
  • EtuR1-3: Possible regulatory gene products, including EtuR1 which has significant similarity to a protein involved in host-symbiont interactions [8].
  • EtuY and EtuM4: An acetyltransferase and N-methyltransferase likely involved in acetylation and N-methylation steps in the biosynthetic pathway [13].
  • EtuP1, EtuP2, and EtuP3: Components of a pyruvate dehydrogenase complex that may contribute to the biosynthesis of ET-729 [13].

The proposed biosynthetic pathway for ET-729 begins with the assembly of 3-hydroxy-4-O-methyl-5-methyl-tyrosine by EtuH, EtuM2, and EtuM1 [8]. The fatty acid CoA ligase of EtuA3 loads a fatty acid onto the T domain, followed by N-acylation and loading of cysteine by the condensation-adenylation-thiolation module of EtuA3 [8]. Cysteine condenses with a T-loaded glycolate on EtuA1 to form the acylated-depsipeptide [8]. This intermediate is reductively released by the EtuA2 RE-domain as an aldehydo-depsipeptide from the EtuA1 T-domain [8].

EtuA2 loaded with 3-hydroxy-4-O-methyl-5-methyl-tyrosine is then condensed with the aldehydo-depsipeptide to form a cyclic aldehyde-tridepsipeptide through the presumed Pictet-Spenglerase activity of the EtuA2 condensation domain [8]. This intermediate is released from the EtuA2 T domain by the RE-domain activity as an aldehyde [8]. EtuA2 catalyzes a second Pictet-Spengler reaction between another unit of 3-hydroxy-4-O-methyl-5-methyl-tyrosine and the aldehyde intermediate [8]. The protein-bound tetradepsipeptide is then reductively released to form an aldehyde that may undergo a further enzyme-catalyzed Pictet-Spengler reaction to form the fatty-acid bound carbinolamine pre-ET-729 [8].

The penicillin acylase EtuF3 is proposed to cleave the fatty acid unit, forming pre-ET-729 [8]. Subsequent steps include hydroxylation by EtuO, acetylation, formation of the thioether ring, N-methylation, transamination, and formation of a methylene dioxybridge in the A ring [8]. The final steps in the biosynthesis of ET-729 involve the addition of another tyrosine analog, 4-O-methyl-tyrosine, followed by another Pictet-Spengler-type reaction to form the final ring system [8].

Comparative Analysis with Saframycin and Quinocarcin Biosynthetic Pathways

ET-729 shares structural similarities with other tetrahydroisoquinoline natural products, including saframycin A from Streptomyces lavendulae, saframycin Mx1 from Myxococcus xanthus, and safracin B from Pseudomonas fluorescens [8]. These structural similarities suggest a common biosynthetic origin, and comparative analysis of their biosynthetic pathways reveals both similarities and differences [8].

All four biosynthetic pathways (ET-729, saframycin A, saframycin Mx1, and safracin B) utilize non-ribosomal peptide synthetases (NRPS) for the assembly of their core structures [8] [16]. Each pathway consists of three NRPS modules and a series of allied tailoring enzymes [8]. The modules contain adenylation, condensation, and thiolation domains that combine amino acid building blocks [8]. Two of these pathways (including ET-729) are initiated by an acyl-ligase and a thiolation didomain [8]. All three NRPS trimodules are terminated by a signature reductase domain that utilizes NAD(P)H to release the enzyme-bound intermediate as an aldehyde [8].

The saframycin A biosynthetic gene cluster was cloned and localized to a 62-kb contiguous DNA region [16]. Sequence analysis revealed 30 genes that encode the enzymes necessary for saframycin A biosynthesis [16]. The saframycin A pathway shares several key features with the ET-729 pathway, including the architecture of the key NRPS modules central to the cluster with flanking open reading frames transcribed in both forward and reverse directions [8].

However, there are notable differences between the pathways [8] [16]. The exact arrangement of genes in the clusters is not fully conserved [8]. For example, the genes encoding tyrosine modification are closely linked in the safracin gene cluster but dispersed along the cluster in ET-729 and saframycin [8]. Additionally, the ET-729 pathway utilizes cysteine in the first NRPS module, whereas the saframycin and safracin pathways utilize alanine [8].

The biosynthesis of saframycin A involves the dimerization of tyrosine to form a diketopiperazine, followed by amide reduction and iminium ion cyclization to provide the diazabicyclic core structure [15]. Reduction of the remaining amide and incorporation of alanine-glycine produces a tetrahydroisoquinoline intermediate [15]. Subsequent arene oxidation and methylation yield saframycin A [15].

The quinocarcin biosynthetic pathway shares similarities with both the ET-729 and saframycin pathways but also exhibits unique features [18]. Quinocarcin is characterized by an anisole ring in place of the second tetrahydroisoquinoline ring found in saframycin A [15]. The biosynthetic gene cluster for quinocarcin has been identified, and biochemical analysis has revealed the role of specific enzymes in generating the tetrahydroisoquinoline-pyrrolidine core scaffold [18].

A key difference in the quinocarcin pathway is the involvement of an enzyme called Qcn18/Cya18, which generates the previously unidentified extender unit dehydroarginine, a component of the pyrrolidine ring [18]. ATP-inorganic pyrophosphate exchange experiments with five non-ribosomal peptide synthetases enabled the identification of their substrates [18]. Based on these data, it has been proposed that a biosynthetic pathway comprising a three-component NRPS/MbtH family protein complex, Qcn16/17/19, plays a key role in the construction of the tetracyclic tetrahydroisoquinoline-pyrrolidine core scaffold involving sequential Pictet-Spengler and intramolecular Mannich reactions [18].

The saframycin, quinocarcin, and ET-729 biosynthetic pathways all involve Pictet-Spengler reactions for the formation of their tetrahydroisoquinoline rings [8] [15] [18]. However, the specific enzymes and mechanisms involved in these reactions differ between the pathways [8] [15] [18]. In the saframycin pathway, the condensation domain of SfmC acts as a Pictet-Spenglerase to form the mono- and bis-tetrahydroisoquinoline intermediates [17]. Similarly, in the ET-729 pathway, the condensation domain of EtuA2 is proposed to catalyze Pictet-Spengler reactions [8].

A comparative analysis of the substrate specificities of the adenylation domains in the NRPS modules of the saframycin, safracin, and ET-729 pathways reveals both conserved and divergent features [8] [17]. The adenylation domain of the final NRPS module in all three pathways shares the same specificity motif (DPWGLGLI), which selects for 3-hydroxy-4-O-methyl-5-methyl-tyrosine [8]. However, the adenylation domains of the first NRPS module differ, with the ET-729 pathway utilizing cysteine (specificity motif DLYNLSI) and the saframycin and safracin pathways utilizing alanine (specificity motif DLFNNALT) [8].

FeatureET-729 PathwaySaframycin PathwayQuinocarcin Pathway
Producer OrganismCandidatus Endoecteinascidia frumentensisStreptomyces lavendulaeStreptomyces melanovinaceus
Gene Cluster SizeDispersed across 173 kb62 kb contiguous regionNot specified
NRPS Modules3 (EtuA3, EtuA1, EtuA2)3 (SfmA, SfmB, SfmC)3 (Qcn16/17/19 complex)
First Module SubstrateCysteineAlanineNot specified
Key ReactionsPictet-Spengler reactionsPictet-Spengler reactionsPictet-Spengler and Mannich reactions
Unique FeaturesDispersed gene cluster, utilizes glycolic acidContiguous gene cluster, SAM recycling systemDehydroarginine extender unit, pyrrolidine ring

Table 2: Comparative analysis of ET-729, saframycin, and quinocarcin biosynthetic pathways [8] [16] [17] [18].

The development of semi-synthetic methodologies for ecteinascidin 729 represents a critical advancement in addressing the supply limitations inherent in marine natural product chemistry. The semi-synthetic process initially established for ecteinascidin 743 synthesis has been successfully extended to encompass the preparation of other natural ecteinascidins, including ecteinascidin 729 [1] [2]. This approach leverages cyanosafracin B as the foundational starting material, which is readily available through bacterial fermentation in kilogram quantities, thereby overcoming the restricted natural availability from the marine tunicate Ecteinascidia turbinata [3].

The semi-synthetic route employs cyanosafracin B as a versatile precursor that can be systematically modified through a series of well-defined chemical transformations. The methodology involves sequential functional group manipulations that preserve the core tetrahydroisoquinoline framework while introducing the specific structural features characteristic of ecteinascidin 729 [1]. Key intermediate 25 serves as a pivotal branching point in the synthetic pathway, enabling access to multiple ecteinascidin analogs through divergent synthetic strategies [1] [2].

The synthetic sequence typically involves protection and deprotection strategies that allow for selective functionalization of specific positions within the complex molecular architecture. The methodologies developed have been specifically designed to be scalable, addressing the industrial requirements for large-scale production necessary to support clinical applications [1] [2]. The described procedures can be readily scaled up, making them particularly valuable for pharmaceutical development purposes.

Research findings demonstrate that the semi-synthetic approach offers several advantages over total synthesis strategies, including reduced synthetic complexity, improved overall yields, and enhanced reproducibility. The availability of cyanosafracin B through bacterial fermentation provides a sustainable and economically viable source of starting material, eliminating the dependence on marine organism collection and extraction processes [3] [4].

Regioselective Pictet-Spengler Cyclization Strategies

The Pictet-Spengler cyclization reaction represents a fundamental transformation in the construction of the pentacyclic frameworks characteristic of the ecteinascidin-saframycin class of tetrahydroisoquinoline antitumor antibiotics. The regiochemical outcome of these cyclization reactions has been extensively investigated, revealing critical factors that influence the formation of the desired pentacyclic core structures [3] [5].

Detailed mechanistic studies have identified that the presence of specific substituents at the C-4 position significantly influences the regioselectivity of the Pictet-Spengler cyclization. In substrates containing an incipient benzylamine group at C-4, the cyclization preferentially occurs ortho to the phenolic group, favoring formation of the pentacyclic framework characteristic of ecteinascidin 743, which bears a hydroxyl group at C-18 [3]. This regioselective outcome is attributed to a postulated hydrogen bonding interaction between the C-4 benzylic amine and the E-ring phenolic residue, which directs the cyclization to the desired position [3].

Conversely, cyclization of alternative substrates lacking a heteroatom at C-4 favors the opposite regiochemical outcome, primarily affording an unnatural pentacyclic core bearing a hydroxyl group at C-16 [3]. This observation demonstrates the critical importance of the C-4 substituent in controlling the regioselectivity of the cyclization process. The transformation typically results in the formation of two C-3 epimeric pentacyclic regioisomers in a 3.3:1 ratio, with the unusual epimerization at C-3 being consistent with observations from related tetrahydroisoquinoline alkaloid syntheses [3].

The cyclization process typically employs tetrabutylammonium fluoride to simultaneously remove N-fluorenylmethoxycarbonyl and O-tert-butyldimethylsilyl protecting groups, generating an iminium ion intermediate, followed by the addition of methanesulfonic acid to promote subsequent ring closure and pentacycle formation [3]. Alternative strategies have been developed to circumvent regioselectivity issues, including the use of symmetric 3,5-dihydroxy aryl residues representing the E-ring, which allows for subsequent differentiation of the less hindered hydroxy position [3].

Advanced synthetic approaches have employed E-ring precursors bearing bromide groups para to the phenolic hydroxyl group, which successfully block this position and promote exclusive ortho cyclization [3]. These blocking group strategies, while elegant and effective, require additional synthetic steps for the introduction and removal of the blocking groups, highlighting the importance of understanding the fundamental factors that control regiochemical outcomes in these transformations.

Demethylation Reactions for Analog Development

The development of ecteinascidin 729 through demethylation reactions represents a critical synthetic strategy for analog development within the ecteinascidin family. The synthesis of ecteinascidin 729 specifically involves a demethylation of an N-methylated intermediate, which is accomplished through selective oxidation with meta-chloroperbenzoic acid [1] [2]. This transformation represents a key step in the divergent synthesis of ecteinascidin analogs from common precursors.

Meta-chloroperbenzoic acid has emerged as the reagent of choice for this demethylation transformation due to its selectivity and reliability. The oxidation process typically proceeds with high efficiency, often achieving yields exceeding 90% [1]. The selective nature of this oxidation is particularly important given the presence of multiple potential oxidation sites within the complex ecteinascidin framework. The reaction conditions have been optimized to ensure selective N-demethylation while preserving other sensitive functional groups present in the molecule.

The demethylation reaction mechanism involves the formation of an N-oxide intermediate, followed by subsequent elimination to yield the demethylated product. This process is particularly significant because ecteinascidin 729 represents the N12-demethylated analog of ecteinascidin 743, and the structural modification has been shown to alter the DNA-binding selectivity profiles of these compounds [6] [7] [8]. Research has demonstrated that trabectedin and its N12-demethylated analog ecteinascidin 729 bind covalently to the central guanine of selected DNA triplets, but covalent modification of CGA sequences is achieved only by ecteinascidin 729 [6] [7] [8].

Alternative demethylation strategies have been explored, including enzymatic approaches using monoamine oxidase systems. Studies have shown that N-methyl-1,2,3,4-tetrahydroisoquinoline can be oxidized by monoamine oxidase into N-methylisoquinolinium ions, which exhibit inhibitory activity against enzymes related to catecholamine metabolism [9]. The enzymatic demethylation process is pH-dependent, with optimal activity observed at approximately pH 7.25, and both type A and type B monoamine oxidase can catalyze this transformation [9].

Electrochemical demethylation approaches have also been investigated as green chemistry alternatives for the oxidative transformation of tetrahydroisoquinoline derivatives. These methods utilize controlled electrochemical conditions to achieve selective dehydrogenation and demethylation reactions [10]. The electrochemical approach offers advantages in terms of environmental sustainability and process control, allowing for tunable selectivity based on reaction conditions.

XLogP3

2.9

Dates

Last modified: 02-18-2024

Explore Compound Types